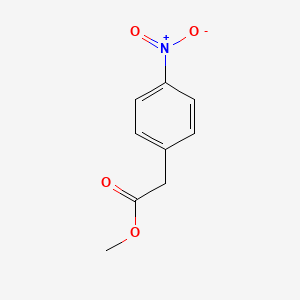

Methyl 2-(4-nitrophenyl)acetate

Description

Significance and Research Context of Aromatic Esters in Chemical Science

Aromatic esters are integral to numerous fields of study and application:

Natural Products and Fragrances: Many aromatic esters are responsible for the characteristic and pleasant aromas of fruits and flowers, leading to their extensive use in the perfume and food industries. numberanalytics.comteachy.aisolubilityofthings.comwikipedia.org

Pharmaceuticals and Agrochemicals: The structural motif of aromatic esters is found in a wide array of pharmaceuticals and agrochemicals. They often serve as crucial intermediates in the synthesis of more complex bioactive molecules. numberanalytics.comnumberanalytics.com

Polymers and Materials Science: Aromatic esters are fundamental monomers for the production of various polymers, such as polyesters, which have widespread applications in textiles and plastics. teachy.aiebsco.comwikipedia.orgnumberanalytics.com

Synthetic Intermediates: In organic synthesis, aromatic esters are versatile intermediates that can undergo a range of chemical transformations, including hydrolysis, reduction, and condensation reactions, making them valuable building blocks for constructing complex organic molecules. numberanalytics.comnumberanalytics.comsolubilityofthings.com

The study of aromatic esters continues to be an active area of research, with ongoing efforts to develop novel and more efficient synthetic methods, such as the "ester dance reaction," and to explore their potential in new applications. waseda.jp

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRGTRBYCFLHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296874 | |

| Record name | methyl 2-(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2945-08-6 | |

| Record name | Methyl p-nitrophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4-nitrophenyl)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL P-NITROPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMK2BOL4OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Impact of the Nitro Group: Nitro Substituted Phenylacetate Esters

Role of Nitro-Substituted Phenylacetate Esters in Synthetic Chemistry

Nitro-substituted phenylacetate esters are valuable intermediates in organic synthesis due to the profound electronic effects of the nitro group. nih.gov The strong electron-withdrawing nature of the nitro group activates the molecule for various transformations. nih.govresearchgate.net

Key synthetic applications include:

Precursors to Amino Compounds: The nitro group can be readily reduced to an amino group, providing a straightforward route to synthesize substituted anilines and other amino compounds. nih.gov These are essential building blocks for many pharmaceuticals and dyes.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups.

Enolate Chemistry: The methylene (B1212753) group adjacent to the ester and the nitro-substituted phenyl ring is activated, facilitating the formation of enolates. These enolates can then participate in various carbon-carbon bond-forming reactions.

The versatility of nitro-substituted phenylacetate esters makes them key starting materials in the synthesis of a diverse range of target molecules. google.comgoogle.com

Unpacking the Reactivity of Methyl 2 4 Nitrophenyl Acetate

Overview of Electron-Withdrawing Groups and Their Impact on Reactivity in this compound

The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.net This has several important consequences for the reactivity of this compound:

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nitro group pulls electron density away from the ester carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in many of its synthetic applications.

Increased Acidity of α-Hydrogens: The electron-withdrawing effect of the nitro-substituted phenyl ring stabilizes the conjugate base formed upon deprotonation of the α-carbon (the carbon adjacent to the carbonyl group). This increases the acidity of the α-hydrogens, facilitating the formation of an enolate under basic conditions.

Activation of the Aromatic Ring: As mentioned previously, the nitro group activates the aromatic ring for nucleophilic aromatic substitution reactions.

Kinetic studies on related p-nitrophenyl esters have provided quantitative insights into the effect of the nitro group on reaction rates. For instance, the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) is significantly faster than that of unsubstituted phenyl acetate, highlighting the activating effect of the nitro group. scholaris.ca

Historical Perspectives and Foundational Studies on this compound and Analogues

The study of nitrophenyl esters has a long history in physical organic chemistry, where they have served as model compounds for investigating reaction mechanisms, particularly acyl-group transfer reactions. scholaris.ca Early studies focused on understanding the kinetics and mechanisms of their hydrolysis and aminolysis reactions. acs.orgnih.govresearchgate.net

These foundational studies have been crucial in developing our understanding of:

Reaction Intermediates: The reactions of nitrophenyl esters with nucleophiles often proceed through tetrahedral intermediates. The stability and breakdown of these intermediates have been extensively studied. acs.orgnih.gov

Brønsted and Hammett Relationships: The systematic variation of substituents on the phenyl ring and the nucleophile has allowed for the application of linear free-energy relationships, such as the Brønsted and Hammett equations, to elucidate reaction mechanisms. acs.orgnih.govresearchgate.net

Catalysis: The hydrolysis of p-nitrophenyl acetate is a classic reaction used to study enzyme kinetics, particularly for esterases. nih.govnih.gov The release of the colored p-nitrophenolate ion provides a convenient spectroscopic handle for monitoring the reaction rate. scholaris.ca

The wealth of data accumulated from these studies has solidified the role of this compound and its analogues as indispensable tools for both synthetic and mechanistic organic chemistry.

Esterification Pathways for this compound

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental and widely used method for synthesizing this compound.

Acid-Catalyzed Esterification of 4-nitrophenylacetic Acid with Methanol (B129727)

The most common laboratory-scale synthesis of this compound involves the direct acid-catalyzed esterification of 4-nitrophenylacetic acid with methanol. This reaction, known as the Fischer-Speier esterification or simply Fischer esterification, is a reversible process that requires an acid catalyst to proceed at a reasonable rate. operachem.com

The general reaction is as follows:

O₂NC₆H₄CH₂COOH + CH₃OH ⇌ O₂NC₆H₄CH₂COOCH₃ + H₂O (4-nitrophenylacetic Acid + Methanol ⇌ this compound + Water)

The efficiency of the Fischer esterification is highly dependent on the choice and concentration of the acid catalyst, as well as other reaction conditions such as temperature and reaction time. Strong acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly employed. operachem.com

The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The optimal concentration of the catalyst is crucial; too little will result in a slow reaction rate, while an excessive amount can lead to side reactions, such as dehydration of the alcohol or charring of the organic material, and complicates the purification process.

While specific quantitative optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of Fischer esterification can be applied. The catalyst concentration is typically used in catalytic amounts. The reaction temperature is generally the reflux temperature of the alcohol used, which in this case is methanol (boiling point ~65 °C). operachem.com Reaction times can vary, and the progress is often monitored using techniques like Thin Layer Chromatography (TLC). orgsyn.org

Table 1: General Parameters for Acid-Catalyzed Esterification

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | H₂SO₄ or p-TsOH | Strong acids that effectively protonate the carboxylic acid. |

| Catalyst Load | Catalytic amounts | Balances reaction rate with minimizing side reactions and purification difficulty. |

| Reactant Ratio | Large excess of Methanol | Shifts the equilibrium towards the product side (Le Châtelier's principle). Methanol often serves as the solvent. operachem.com |

| Temperature | Reflux (~65 °C) | Increases reaction rate without significant degradation of reactants or products. |

| Reaction Time | Varies (monitored by TLC) | Ensures the reaction proceeds to completion for maximum yield. orgsyn.org |

Conducting the reaction under reflux is standard practice to maintain a consistent reaction temperature at the boiling point of the solvent (methanol), ensuring a sufficient reaction rate without the loss of volatile reactants.

As the Fischer esterification is an equilibrium reaction, the presence of water, a product, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol. To achieve high yields, it is essential to remove water as it is formed. operachem.com Two common strategies are employed:

Using an Excess of Alcohol: The simplest method is to use a large excess of methanol. According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium to favor the products. In many procedures, methanol itself is used as the solvent, ensuring it is present in a large molar excess. operachem.com

Azeotropic Removal of Water: For reactions where using a large excess of alcohol is not practical or sufficient, a Dean-Stark apparatus can be used. operachem.comorgsyn.org This involves adding an immiscible solvent (e.g., toluene (B28343) or benzene) that forms a low-boiling azeotrope with water. As the azeotrope boils and condenses in the Dean-Stark trap, the water separates and is collected, while the organic solvent returns to the reaction flask. This continuous removal of water effectively drives the reaction to completion. orgsyn.org

The reported yields for the acid-catalyzed esterification of 4-nitrophenylacetic acid with methanol typically range from 75% to 85%, contingent on the purification method employed.

After the reaction is deemed complete, the work-up and purification process is critical for isolating the pure ester. A typical work-up procedure involves:

Neutralization: The reaction mixture is cooled, and a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is added to neutralize the acid catalyst and any unreacted 4-nitrophenylacetic acid. operachem.com

Extraction: The ester is then extracted from the aqueous mixture using an organic solvent like ethyl acetate. operachem.com

Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

Drying and Evaporation: The organic extract is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. operachem.com

The crude product can then be purified by one of the following methods:

Crystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent or solvent mixture is an effective purification method. Common solvents for recrystallizing esters include ethanol, or mixtures like ethyl acetate/n-hexane or methanol/water. rochester.edu The choice of solvent depends on the solubility profile of the compound and its impurities.

Chromatography: If the product contains impurities with similar solubility characteristics, column chromatography is a more rigorous purification technique. For this compound, High-Performance Liquid Chromatography (HPLC) using a C18 column with a mobile phase of acetonitrile (B52724) and water has been mentioned for purity analysis, which can be adapted for preparative purification. For flash column chromatography, a common technique for purification, the eluent system would typically be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio is determined by preliminary TLC analysis. rsc.org

Transesterification Approaches for this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. While typically used to convert one ester into another, a variation of this principle can be applied using a more reactive carboxylic acid derivative.

Utilizing Methyl Acetate and 4-nitrophenylacetyl Chloride in Basic Media

An alternative and often higher-yielding route to this compound involves the reaction of 4-nitrophenylacetyl chloride with methyl acetate in the presence of a base. This method takes advantage of the high reactivity of the acyl chloride. The electron-withdrawing nitro group on the phenyl ring further enhances the electrophilicity of the carbonyl carbon in 4-nitrophenylacetyl chloride, making it highly susceptible to nucleophilic attack. cymitquimica.com

The general reaction is as follows:

O₂NC₆H₄CH₂COCl + CH₃COOCH₃ (in base) → O₂NC₆H₄CH₂COOCH₃ + CH₃COCl (4-nitrophenylacetyl Chloride + Methyl Acetate → this compound + Acetyl Chloride)

This reaction is favorable because 4-nitrophenylacetyl chloride is a more reactive acylating agent than methyl acetate. The presence of a base is crucial to facilitate the reaction, likely by deprotonating a species to create a more potent nucleophile or by scavenging the acid byproduct. While the specific base is not always detailed in general descriptions, non-nucleophilic organic bases like pyridine (B92270) or tertiary amines, or even inorganic bases, could potentially be used depending on the exact mechanism and reaction conditions. This method can achieve yields reported to be between 80% and 90%.

Table 2: Comparison of Synthetic Methodologies

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 4-Nitrophenylacetic acid, Methanol, H₂SO₄ or TsOH | 75-85% | Common and straightforward laboratory method using readily available reagents. | Reversible reaction requiring strategies to drive to completion; can require significant purification. |

| Transesterification Approach | 4-Nitrophenylacetyl Chloride, Methyl Acetate, Base | 80-90% | Higher yield due to the high reactivity of the acyl chloride; reaction is generally not reversible. | Requires the synthesis of the more reactive and potentially moisture-sensitive 4-nitrophenylacetyl chloride. |

Transesterification Approaches for this compound

Evaluation of Base Catalysis and Solvent Effects

The synthesis of nitroaryl compounds, including derivatives related to this compound, can be significantly influenced by the choice of base and solvent. In the synthesis of dimethyl-2-(4-substituted-2-nitrophenyl)malonates, which are precursors to related acrylate (B77674) derivatives, potassium carbonate is a commonly used base in a solvent like dimethylformamide (DMF). nih.gov For instance, the reaction of 5-bromo-2-fluoronitrobenzene with dimethyl malonate proceeds in the presence of potassium carbonate in DMF to yield dimethyl-2-(4-bromo-2-nitrophenyl)malonate. nih.gov Similarly, 4-fluoro-3-nitroanisole (B107196) reacts with dimethyl malonate using potassium carbonate in DMF. nih.gov

The solvent can also play a crucial role in preventing side reactions. For example, in the synthesis of methyl (2,6-dinitrophenyl-sulfanyl)ethanoates, the use of methanol as a solvent with triethylamine (B128534) as a base led to the formation of 2,4,6-trinitroanisole as a byproduct due to a solvolytic reaction. nih.gov Switching to an aprotic polar solvent like 1,2-dimethoxyethane, which lacks acidic protons, eliminated this side reaction. nih.gov

In the context of nucleophilic substitution reactions involving p-nitrophenyl acetate, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (MeCN) are known to destabilize charge-localized anions. scholaris.ca However, DMSO can stabilize charge-delocalized anions, such as the transition state in some reactions, through polarizability interactions. scholaris.ca This stabilization can lead to significant rate enhancements, as observed in the reaction of p-nitrophenyl acetate with certain nucleophiles where a 5930-fold increase in reactivity was seen when changing the solvent from pure water to 90 mol % DMSO. scholaris.ca

Table 1: Effect of Base and Solvent in Related Syntheses

| Precursor | Reagents | Base | Solvent | Product |

| 5-bromo-2-fluoronitrobenzene | Dimethyl malonate | Potassium carbonate | DMF | Dimethyl-2-(4-bromo-2-nitrophenyl)malonate nih.gov |

| 4-fluoro-3-nitroanisole | Dimethyl malonate | Potassium carbonate | DMF | Dimethyl-2-(4-methoxy-2-nitrophenyl)malonate nih.gov |

| Substituted 2-nitrochlorobenzenes | Esters of sulfanylethanoic acid | Triethylamine | Methanol | 2-alkoxycarbonyl-benzo[d]thiazol-3-oxides (with potential for side reactions) nih.gov |

| Substituted 2-nitrochlorobenzenes | Esters of sulfanylethanoic acid | Triethylamine | 1,2-dimethoxyethane | "Open" substituted methyl (2-nitrophenylsulfanyl)ethanoates (clean reaction) nih.gov |

Comparative Yield Assessment with Esterification Methods

The synthesis of this compound is commonly achieved through the esterification of 4-nitrophenylacetic acid with methanol, a reaction that typically employs a strong acid catalyst like sulfuric acid under reflux conditions. This method generally affords yields ranging from 75% to 85%.

An alternative approach is transesterification, which involves the reaction of methyl acetate with 4-nitrophenylacetyl chloride in the presence of a base. The use of the more reactive acyl chloride in this method can lead to higher yields, typically between 80% and 90%, making it a potentially more favorable option for industrial applications.

Table 2: Comparative Yields of Synthetic Methods for this compound

| Method | Key Reagents | Catalyst/Base | Yield (%) | Notes |

| Esterification | 4-Nitrophenylacetic acid, Methanol | H₂SO₄ | 75-85 | Common laboratory method. |

| Transesterification | 4-Nitrophenylacetyl chloride, Methyl acetate | Base | 80-90 | Utilizes a more reactive acyl chloride. |

Nucleophilic Substitution Strategies in this compound Synthesis

Nucleophilic substitution reactions are a cornerstone in the synthesis and functionalization of aromatic compounds like this compound.

Substitution of Halogenated Precursors to Introduce the Nitro Group

While direct nitration is a common method for introducing a nitro group onto an aromatic ring, an alternative strategy involves the nucleophilic substitution of a halogenated precursor. For instance, the synthesis of p-nitrophenyl acetate has been achieved through the hydroxylation of p-nitrochlorobenzene under pressure to form sodium p-nitrophenolate, which is then acetylated. researchgate.net This process, when optimized, can result in a yield of 90.6%. researchgate.net This highlights a pathway where a chloro-substituted precursor is used to ultimately yield a nitro-substituted phenyl acetate.

In a related context, the synthesis of various substituted methyl o-nitrophenyl sulfides involves the nucleophilic substitution of substituted o-nitrochlorobenzenes with methanethiolates, catalyzed by triethylamine or pyridine. nih.gov This demonstrates the utility of using halogenated nitroaromatic compounds as substrates for introducing other functional groups via nucleophilic substitution.

Mechanistic Considerations of Nucleophilic Aromatic Substitution (SNAr) in Formation of this compound

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) is a two-step addition-elimination process that proceeds through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The presence of a strong electron-withdrawing group, such as the nitro group in the para position of this compound, is crucial for stabilizing this intermediate and facilitating the reaction.

The reactivity in SNAr reactions is influenced by several factors, including the nature of the leaving group, the nucleophile, and the solvent. For example, in the hydrazinolysis of 2,4-dinitrophenyl acetate in methanol, the reaction proceeds exclusively through acyl-oxygen scission via a concerted mechanism. researchgate.net The rate of this process is dependent on the basicity of the leaving group and steric factors. researchgate.net

Advanced Synthetic Routes and Novel Transformations

Modern synthetic chemistry continues to evolve, offering novel methods for the construction of complex molecules from simpler precursors.

Aza-Prins Cyclization for this compound Derivatives

The aza-Prins reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, such as piperidines. gre.ac.uk While a direct application to form this compound itself is not typical, the principles of this reaction can be applied to create derivatives. The reaction involves the cyclization of a homoallylic amine with an aldehyde. gre.ac.uk A significant challenge in aza-Prins reactions has been the requirement for an N-sulfonamide group on the amine component, as other groups like N-benzyl or N-Boc are often ineffective. gre.ac.uk

Recent advancements have focused on developing asymmetric aza-Prins reactions to produce enantiomerically pure piperidine (B6355638) derivatives. gre.ac.uk For example, starting from (R)-allyl glycine, it is possible to synthesize (R)-allylmorpholin-2-one, which can then undergo an aza-Prins reaction with an aldehyde in the presence of a Lewis acid like FeCl3. gre.ac.uk This demonstrates a pathway to complex heterocyclic structures that could potentially incorporate a (4-nitrophenyl)acetate (B1239239) moiety or be derived from it.

Investigation of Stereochemical Challenges in Analog Synthesis

The synthesis of analogs of this compound can present significant stereochemical challenges, particularly when introducing substituents that create chiral centers. For instance, the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)acrylate, an analog with a double bond and a bulky protecting group, highlights the need for precise control over geometric isomerism. The "Z" configuration is crucial for its intended biological activity or subsequent transformations. Achieving high stereoselectivity in such cases often requires carefully optimized reaction conditions and potentially the use of stereoselective catalysts or chiral auxiliaries. The introduction of substituents at the α-carbon of the acetate moiety, as in the case of creating a chiral center, would necessitate asymmetric synthesis strategies to obtain enantiomerically pure or enriched products. These strategies could include the use of chiral catalysts, enzymes, or starting from a chiral pool. The inherent steric hindrance and electronic effects of the nitro group and other substituents on the phenyl ring can influence the approach of reagents and thus the stereochemical outcome of the reactions.

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures. While direct examples incorporating this compound are not extensively detailed in the provided results, the principles of MCRs can be applied to this scaffold. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, combines an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. In a hypothetical MCR involving a derivative of this compound, such as a corresponding aldehyde, it could react with other components to rapidly generate diverse libraries of compounds. The reactivity of the methylene (B1212753) group adjacent to the ester and the aromatic ring could also be exploited in MCRs. For example, it could potentially undergo Knoevenagel condensation with an aldehyde, followed by a Michael addition and subsequent cyclization in a one-pot process. The development of novel MCRs involving this scaffold would be a valuable area of research for generating libraries of compounds for biological screening.

A study on the multi-component synthesis of functionalized 1,4-dihydropyridines utilized various aldehydes, anilines, and methyl acetoacetate (B1235776). This demonstrates a framework where a derivative of this compound could potentially be incorporated.

Green Chemistry Approaches in the Synthesis of this compound

Traditional nitration methods often rely on harsh and environmentally hazardous reagents like concentrated nitric and sulfuric acids, leading to significant acid waste. oup.comijirt.org Green chemistry principles aim to develop more sustainable synthetic routes.

Solvent-free Nitration of Aromatic Compounds

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and often simplifying reaction work-up. ijirt.orgkoreascience.krleadingedgeonly.com The nitration of aromatic compounds, a key step in the synthesis of precursors to this compound, can be achieved under solvent-free conditions. ijirt.orgkoreascience.krleadingedgeonly.comoup.com For instance, the nitration of phenols has been demonstrated using solid acids like oxalic acid and various nitrates at room temperature without a solvent. researchgate.net This approach not only eliminates volatile organic solvents but can also lead to higher selectivity and yields. koreascience.krresearchgate.net Researchers have developed a one-step, catalyst-free, and solvent-free process for the nitration of various aromatic compounds, highlighting a move towards more economical and environmentally friendly synthetic methods. leadingedgeonly.com

| Reactant | Nitrating System | Conditions | Outcome | Reference |

| Phenols | NaNO₃ / Oxalic Acid | Solid state, room temp. | Mononitrophenols in moderate to high yields | researchgate.net |

| Toluene | NaNO₃ / MoO₃ | Milling | Mononitrotoluene | researchgate.net |

| Aromatic Compounds | Concentrated HNO₃ / Solid Acid Catalyst | 80°C | High selectivity for mononitrated products | ijirt.org |

Use of Ionic Liquids in Nitration Reactions

Ionic liquids (ILs) have emerged as green and reusable alternatives to traditional volatile organic solvents in chemical synthesis. oup.comacs.org They offer advantages such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. In the context of nitration, ILs can act as both the solvent and the catalyst. oup.comoup.com For example, Brønsted acidic ionic liquids have been successfully used to catalyze the nitration of simple aromatic compounds with 62% nitric acid under solvent-free conditions, with water being the only byproduct. oup.comoup.com The use of ILs can facilitate product separation and catalyst recycling, further enhancing the green credentials of the process. oup.comacs.org Different nitrating systems, such as ammonium nitrate/trifluoroacetic anhydride (B1165640) (NH₄NO₃/TFAA) and isoamyl nitrate/BF₃·Et₂O, have been effectively employed in ionic liquid media. acs.org

| Aromatic Substrate | Nitrating System | Ionic Liquid | Key Finding | Reference |

| Simple Aromatics | 62% HNO₃ | Brønsted acidic IL | Solvent-free, reusable catalyst, water is the only byproduct | oup.comoup.com |

| Various Aromatics | NH₄NO₃/TFAA | [emim][CF₃COO], [emim][NO₃] | Efficient nitration and recycling of the ionic liquid | acs.org |

| Various Aromatics | Isoamyl nitrate/BF₃·Et₂O | [emim][OTf] | Good nitration efficiency | acs.org |

Acidic Ionic Liquid Modified Silica (B1680970) Gel Catalysis

To overcome the high cost and potential leaching of homogeneous ionic liquid catalysts, they can be immobilized on solid supports like silica gel. researchgate.netscirp.orgionike.com This creates a heterogeneous catalyst that is easily separable and reusable. Acidic ionic liquids have been covalently bonded to modified silica gel, creating novel solid catalysts for reactions such as esterification and nitration. researchgate.netscirp.org This approach combines the catalytic advantages of ionic liquids with the practical benefits of heterogeneous catalysis. The confinement of ionic liquids within the pores of silica gel can also lead to enhanced catalytic activity. ionike.com

Industrial Scale Synthesis Considerations and Process Development for this compound

The industrial-scale synthesis of this compound requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The traditional esterification of 4-nitrophenylacetic acid with methanol using a strong acid catalyst is a common laboratory method but may present challenges on an industrial scale due to the corrosive nature of the acid and the need for its neutralization and disposal.

Process development would focus on optimizing reaction parameters to maximize yield and minimize byproducts. This includes fine-tuning temperature, reaction time, and catalyst loading. google.com For instance, in a related synthesis of 2-methyl-4-nitrophenylamine, the reaction temperature and time were critical parameters that were optimized. google.com

From a green chemistry perspective, adopting solvent-free nitration methods or utilizing recyclable catalysts like ionic liquids or solid-supported catalysts would be highly desirable for industrial applications. oup.comijirt.org The use of aqueous nitric acid, which is inexpensive and generates only water as a waste product, is an ideal but challenging goal from an industrial standpoint. oup.com The ability to easily separate the product and recycle the catalyst, as offered by heterogeneous systems or biphasic ionic liquid systems, is a significant advantage in large-scale production. oup.com

| Synthesis Step | Key Considerations for Industrial Scale | Potential Improvements |

| Nitration | Use of hazardous mixed acids, waste generation | Solvent-free methods, use of solid acid catalysts or recyclable ionic liquids |

| Esterification | Corrosive acid catalysts, product purification | Use of milder catalysts, continuous flow reactors |

| Overall Process | Batch processing, energy consumption, safety | Development of continuous processes, catalyst recycling, use of greener solvents |

Robustness and Cost-effectiveness in Industrial Production

The predominant method for the industrial synthesis of this compound is the Fischer esterification of 4-nitrophenylacetic acid with methanol. This reaction is favored for its reliability and use of readily available, low-cost raw materials. The general reaction is as follows:

O₂NC₆H₄CH₂COOH + CH₃OH ⇌ O₂NC₆H₄CH₂COOCH₃ + H₂O

The robustness of this process on an industrial scale is contingent on several factors that are carefully controlled to ensure high yield and purity. Key to the cost-effectiveness of this synthesis is the optimization of reaction conditions to maximize throughput and minimize operational costs.

Key Industrial Process Parameters for Fischer Esterification:

| Parameter | Industrial Significance | Typical Conditions |

| Catalyst | A strong acid catalyst is essential to achieve a practical reaction rate. Brønsted acids like sulfuric acid are common due to their low cost and high activity. Lewis acids are also employed. The choice of catalyst impacts reaction time, temperature, and waste stream composition. | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |

| Reactant Ratio | To drive the equilibrium towards the product side, an excess of one reactant, typically the less expensive one (methanol), is used. This maximizes the conversion of the more valuable 4-nitrophenylacetic acid. | Molar excess of methanol |

| Temperature | The reaction is typically conducted at elevated temperatures to increase the reaction rate. However, the temperature must be controlled to prevent side reactions and degradation of the product. | Reflux temperature of methanol |

| Water Removal | The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the ester, thereby increasing the yield. This is often achieved through azeotropic distillation. | Use of a Dean-Stark apparatus or similar setup |

| Reaction Time | The duration of the reaction is optimized to ensure maximum conversion without leading to the formation of impurities or product degradation. | Monitored by techniques like HPLC until completion |

Environmental Impact Mitigation in Synthetic Processes

The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. For the synthesis of this compound, several strategies can be employed to align with the principles of green chemistry.

Green Chemistry Metrics for Process Evaluation:

The environmental performance of a chemical process can be quantitatively assessed using various metrics. These metrics help in identifying areas for improvement in the synthesis of this compound.

| Green Metric | Description | Relevance to this compound Synthesis |

| Atom Economy (AE) | A measure of the efficiency of a reaction in converting reactants to the desired product. | The Fischer esterification has a high theoretical atom economy, but the use of excess methanol and a catalyst reduces the overall process efficiency. |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants used. | This metric provides a more realistic view of the process efficiency by considering the stoichiometry of the reactants. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, catalyst, workup chemicals) used in a process to the mass of the final product. | A key indicator for the overall environmental footprint of the synthesis. A lower PMI signifies a greener process. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Directly quantifies the amount of waste produced, highlighting the need for waste reduction strategies. |

Strategies for Environmental Impact Mitigation:

Catalyst Selection and Optimization: While traditional mineral acids are effective, they can lead to corrosive waste streams. The development and use of solid acid catalysts, such as ion-exchange resins or zeolites, can simplify catalyst separation and recycling, thereby reducing waste. Heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. For instance, sulfonated zirconia or other solid superacids can be effective alternatives.

Solvent Selection: While methanol often serves as both a reactant and a solvent, the use of additional solvents for purification should be carefully considered. Green solvents, such as ionic liquids or supercritical fluids, are being explored as potential replacements for volatile organic compounds (VOCs) in various chemical processes. In the context of this synthesis, minimizing solvent use during workup and purification is a key goal.

Waste Reduction and Valorization: The primary waste stream from the Fischer esterification is the acidic aqueous layer from the workup. Neutralization of this stream is necessary before disposal. Strategies to minimize waste include optimizing the reaction to reduce the formation of byproducts and exploring the potential for valorizing any side streams. For example, the recovery and reuse of excess methanol is a standard practice to reduce waste and improve cost-effectiveness.

By focusing on these areas, the industrial synthesis of this compound can be made more robust, cost-effective, and environmentally sustainable, aligning with the modern demands of the chemical industry.

Hydrolysis Reactions of this compound

The hydrolysis of this compound involves the cleavage of the ester bond to yield 4-nitrophenylacetic acid and methanol. cdnsciencepub.com This transformation can be effectively catalyzed by both acids and bases, with the reaction conditions dictating the predominant mechanism and its rate.

Acid-Catalyzed Hydrolysis Mechanism and Kinetics

Under acidic conditions, the hydrolysis of esters like this compound typically proceeds via the AAC2 mechanism. This pathway involves a series of equilibrium and rate-determining steps. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol result in the formation of the carboxylic acid product.

Base-Catalyzed Hydrolysis Mechanism and Kinetics

The base-catalyzed hydrolysis of esters, often referred to as saponification, is a cornerstone of organic chemistry. For this compound, this reaction is typically irreversible and follows the BAC2 mechanism. This pathway is characterized by the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Tetrahedral Intermediate Formation and Collapse

A key feature of the BAC2 mechanism is the formation of a transient tetrahedral intermediate. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to an intermediate with a tetrahedral geometry and a negative charge on the oxygen atom. rsc.org This intermediate is unstable and collapses by expelling the leaving group, which in this case is the methoxide (B1231860) ion, to form the carboxylate anion and methanol. The stability of the leaving group is a crucial factor in the rate of this collapse. The final step involves the protonation of the methoxide ion by the solvent. Studies on related compounds like p-nitrophenyl acetate have shown that the reaction proceeds through a stepwise mechanism involving such a tetrahedral intermediate, where the breakdown of this intermediate can be the rate-determining step. acs.org

Solvent Effects on Hydrolysis Rates and Mechanisms

The solvent in which the hydrolysis reaction is carried out can have a profound impact on both the rate and the mechanism of the reaction. The polarity, protic or aprotic nature, and solvating power of the solvent all play a role.

Impact of Aqueous and Ethanolic Solutions

The hydrolysis of esters is commonly studied in aqueous solutions. Water can act as both a solvent and a nucleophile, although it is a much weaker nucleophile than the hydroxide ion. In mixed solvent systems, such as aqueous ethanol, the composition of the solvent can significantly alter the reaction kinetics.

For the related compound, p-nitrophenyl acetate, studies in aqueous and ethanolic solutions have shown that the second-order rate constants for its reaction with the nucleophile imidazole (B134444) are approximately ten times higher in water than in ethanol. rsc.org This is attributed to the better solvation of the initial state and less solvation of the transition state in the alcoholic medium. The entropy of activation in water is more negative, suggesting a more structured transition state in water. rsc.org

In the base-catalyzed hydrolysis of p-nitrophenyl acetate, the rate of reaction has been observed to change in water-ethanol mixtures. The specific interactions between the solvent molecules and the reactants, as well as the transition state, are key to understanding these effects. While specific kinetic data for this compound in aqueous and ethanolic solutions were not found in the provided search results, it is expected that similar solvent effects would be observed, with the polarity and hydrogen-bonding capabilities of the solvent mixture influencing the reaction rate.

Data Tables

Due to the lack of specific experimental kinetic data for the hydrolysis of this compound in the provided search results, data tables for rate constants and activation parameters cannot be generated for this specific compound. However, for illustrative purposes, the following table presents kinetic data for the closely related compound, p-nitrophenyl acetate.

Table 1: Second-Order Rate Constants (kN) for the Alkaline Hydrolysis of p-Nitrophenyl Acetate in DMSO-H2O Mixtures at 25.0 ± 0.1 °C acs.org

| mol % DMSO | kN (M-1s-1) |

| 0 (H2O) | 11.6 |

| 10 | 25.8 |

| 20 | 54.3 |

| 30 | 118 |

| 40 | 277 |

| 50 | 708 |

| 60 | 2,130 |

| 70 | 7,160 |

| 80 | 32,800 |

Effect of Solvent Polarity on Reaction Rates

The polarity of the solvent plays a critical role in the reaction kinetics of nitrophenyl esters, including this compound. The rate of nucleophilic substitution reactions, such as alkaline hydrolysis, is significantly influenced by the solvent medium.

Studies on the closely related compound p-nitrophenyl acetate (PNPA) in dimethyl sulfoxide (DMSO)-water mixtures show a dramatic increase in the reaction rate with increasing DMSO content. For instance, the second-order rate constant for the alkaline hydrolysis of PNPA increases by several thousand-fold as the medium changes from pure water to 80 mol % DMSO scholaris.ca. This profound effect is attributed to the desolvation of the nucleophile (e.g., hydroxide ion) and the stabilization of the transition state in the dipolar aprotic solvent. In protic solvents like water, the nucleophile is heavily solvated through hydrogen bonding, which reduces its reactivity. As the proportion of DMSO increases, these hydrogen bonds are disrupted, freeing the nucleophile to attack the ester.

Table 1: Influence of Solvent Properties on Reaction Rates of Nitrophenyl Esters

| Solvent Type | Dominant Interaction | Effect on Nucleophile | Effect on Transition State | Expected Reaction Rate |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen Bonding | Strong solvation, reduced reactivity | Solvated, but less than the nucleophile | Slower |

| Dipolar Aprotic (e.g., DMSO) | Dipole-Dipole | Weak solvation, enhanced reactivity | Stabilized via polarizability scholaris.ca | Faster |

| Non-Polar (e.g., Ethyl Acetate) | Van der Waals | Poor solubility of ionic nucleophiles | Minimal stabilization | Variable, often slow for ionic reactions |

Entropy of Activation and Solvation State Analysis

The entropy of activation (ΔS‡) provides insight into the degree of order in the transition state (TS) compared to the reactants. A negative ΔS‡ indicates a more ordered transition state, which is common in reactions where two molecules combine into a single activated complex.

In the context of solvent effects, the solvation state of the transition state is a key determinant of the reaction's thermodynamics. For the hydrolysis of nitrophenyl esters in DMSO-water mixtures, the significant rate increase is linked to the differential stabilization of the transition state scholaris.ca. The charge-dispersed transition state is more stabilized by the polarizable DMSO molecules than the localized charge on the initial nucleophile scholaris.ca. This specific arrangement of solvent molecules around the transition state—the solvation shell—is reflected in the entropy of activation. A highly ordered solvation shell would contribute to a more negative ΔS‡.

Studies of enzyme-catalyzed hydrolysis of p-nitrophenyl acetate show that the reaction follows Michaelis-Menten kinetics, and the presence of co-solvents can alter the catalytic rate constants researchgate.netresearchgate.net. These changes are tied to how the solvent interacts with the enzyme-substrate complex, affecting the structure and energy (both enthalpy and entropy) of the transition state researchgate.net.

Reduction Reactions of the Nitro Group in this compound

Conversion to 2-(4-aminophenyl)acetate (B8474992) via Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method for reducing aromatic nitro compounds to their corresponding anilines. researchgate.netrasayanjournal.co.in The process involves reacting this compound with a hydrogen source in the presence of a metal catalyst.

Palladium, particularly palladium supported on carbon (Pd/C), is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. masterorganicchemistry.com The palladium surface provides active sites where the reaction occurs. The general mechanism begins with the adsorption of the nitro compound onto the palladium surface, typically through the nitrogen and oxygen atoms of the nitro group. orientjchem.org Hydrogen molecules are also activated on the metal surface. mdpi.com

The reaction is typically carried out under mild conditions in a protic solvent such as methanol or ethanol. researchgate.netrsc.org The hydrogen source can be molecular hydrogen (H₂) gas or a hydrogen transfer agent like sodium borohydride (B1222165) (NaBH₄) in the presence of the catalyst. rsc.org The efficiency of the catalyst can be attributed to the strong dispersion of palladium nanoparticles, which maximizes the available surface area for the reaction. rsc.org

While traditional models describe catalytic hydrogenation as the stepwise addition of hydrogen atoms to the substrate on the catalyst surface, recent studies on the hydrogenation of 4-nitrophenol (B140041) in aqueous media suggest a more complex mechanism involving separate electron and proton transfers. chemrxiv.orgdigitellinc.comchemrxiv.org

According to this model, the reaction can be viewed as two coupled electrochemical half-reactions. chemrxiv.orgresearchgate.net

Oxidation: Molecular hydrogen (H₂) is oxidized on the palladium metal sites, generating protons (H⁺) and electrons (e⁻). chemrxiv.orgresearchgate.net

Reduction: The electrons are transferred through the conductive catalyst support (like carbon) to the adsorbed this compound molecule. The nitro group is then reduced by the sequential addition of these electrons and protons from the solvent. chemrxiv.orgresearchgate.net

This electron-proton transfer mechanism highlights that the co-adsorption of hydrogen and the substrate on the same site is not strictly necessary. digitellinc.comchemrxiv.org The support material is not merely an inert carrier but can play an active role in mediating the electron transfer to the substrate. digitellinc.comresearchgate.net This pathway is considered predominant for hydrogenations carried out in acidic aqueous phases. digitellinc.comchemrxiv.org

Other Reducing Agents and Mechanistic Pathways

Besides catalytic hydrogenation, several other reducing systems can convert the nitro group of this compound into an amine.

Metal/Acid Systems: A classic method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com The metal acts as the electron donor to reduce the nitro group in a stepwise fashion.

Sodium Borohydride (NaBH₄) with a Catalyst: Sodium borohydride is generally a mild reducing agent that does not reduce nitro groups on its own under normal conditions. jsynthchem.com However, its reducing power can be significantly enhanced by the addition of a transition metal catalyst, such as nickel complexes like Ni(PPh₃)₄. jsynthchem.com In this system, the catalyst facilitates the transfer of electrons from the borohydride to the nitro compound. rsc.org

Other Systems: A variety of other methods have been developed for nitro reduction, including the use of hydrazine (B178648) hydrate, sodium sulfide (B99878), and various enzymatic and photocatalytic systems. mdpi.comrsc.org The choice of reagent can sometimes allow for the selective reduction to intermediate species like hydroxylamines. mdpi.com

Table 2: Comparison of Reducing Agents for Aromatic Nitro Groups

| Reducing Agent | Typical Conditions | Mechanistic Feature | Key Advantages |

| H₂/Pd/C | H₂ gas, RT/slight heat, Methanol/Ethanol | Heterogeneous catalysis; Electron-proton transfer in aqueous media chemrxiv.orgdigitellinc.com | High efficiency, clean byproducts (H₂O) |

| Fe/HCl | Reflux in acidic solution | Single electron transfer from metal | Inexpensive, widely used |

| Sn/HCl | Acidic solution | Single electron transfer from metal | Effective, historical significance |

| NaBH₄/Ni(PPh₃)₄ | Ethanol, Room Temp jsynthchem.com | Hydride transfer activated by transition metal jsynthchem.com | Mild conditions, high selectivity |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Stepwise reduction via sulfide ions | Can sometimes be selective for partial reduction |

Nucleophilic Substitution Reactions Involving the Nitro Group

The nitro group of this compound, being a strong electron-withdrawing group, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the nitro group itself by a variety of nucleophiles, a reaction pathway that has been observed in related nitroaromatic compounds. While direct substitution of a nitro group is less common than halide displacement, it can occur under specific conditions, particularly in highly activated systems or with potent nucleophiles. For instance, studies on compounds like 5,7-dinitroquinazoline-4-one have shown that a nitro group can be regioselectively displaced by an amine. nih.gov Similarly, nitro group migration and substitution have been reported in the reactions of halo-substituted nitropyridines with amines. clockss.org The general mechanism for such reactions proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.org

Substitution with Amines and Thiols

The reaction of nitroaromatic compounds with nucleophiles like amines and thiols is a key transformation in organic synthesis. The nucleophilic attack on the electron-deficient carbon atom bearing the nitro group leads to the formation of a Meisenheimer intermediate. Subsequent elimination of the nitrite (B80452) ion (NO₂⁻) yields the substituted product.

Amines as Nucleophiles : The reaction of 3-bromo-4-nitropyridine (B1272033) with various amines has been shown to yield not only the expected halide substitution product but also products resulting from the migration and substitution of the nitro group. clockss.org This indicates that the nitro group is a viable leaving group in the presence of amine nucleophiles. The basicity and structure of the amine play a crucial role in its nucleophilicity and, consequently, the reaction rate and outcome. fiveable.memasterorganicchemistry.com Generally, more basic aliphatic amines are stronger nucleophiles than aromatic amines. algoreducation.com However, steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com

Thiols as Nucleophiles : Thiols, particularly in their anionic thiolate form, are potent nucleophiles that can displace nitro groups from activated aromatic rings. Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various biological thiols have demonstrated that the thiol's anionic form is the reactive species. nih.gov The nucleophilic center is confirmed to be the sulfur atom. nih.gov In studies modeling the metabolic transformations of antiviral drugs, cysteine and glutathione (B108866) have been used to effect the nucleophilic substitution of a nitro group in triazolotriazine systems, highlighting the ability of thiol-containing biomolecules to participate in these reactions. urfu.ru The higher polarizability of thiols compared to amines often makes them more reactive towards soft electrophilic centers. scholaris.ca

Kinetic and Mechanistic Studies of Substitution Reactions

The mechanism of nucleophilic aromatic substitution (SNAr) has been a subject of extensive investigation. The debate often centers on whether the reaction proceeds through a discrete, stable intermediate (a stepwise mechanism) or if the bond formation and bond-breaking occur in a single transition state (a concerted mechanism).

The traditional view of SNAr reactions involves a two-step addition-elimination sequence featuring a Meisenheimer complex as a distinct intermediate. wikipedia.org This stepwise mechanism is generally favored when the aromatic ring is highly activated by electron-withdrawing groups, like the nitro group, which can effectively stabilize the negative charge of the intermediate. wikipedia.orgnih.gov

However, a growing body of evidence from experimental and computational studies suggests that many SNAr reactions proceed via a concerted (cSNAr) mechanism, where the Meisenheimer complex represents a transition state rather than an intermediate. nih.govnih.gov The specific pathway depends on several factors:

Leaving Group Ability : Reactions with good leaving groups (e.g., chloride, bromide) are more likely to be concerted because the intermediate would be less stable. stackexchange.com Conversely, poor leaving groups like fluoride (B91410) tend to favor a stepwise process. nih.govstackexchange.com

Ring Activation : Stepwise mechanisms are more probable when strongly electron-withdrawing substituents are present to stabilize the anionic intermediate. nih.govnih.gov For instance, the reaction of fluoride with 2,4-dinitrochlorobenzene is stepwise. nih.gov

Nucleophile : The nature of the nucleophile also plays a role. Computational studies have shown that for a given substrate, some nucleophiles may react via a concerted pathway while others follow a stepwise route. nih.gov

Kinetic isotope effect (KIE) studies are a powerful tool for distinguishing between these mechanisms. A significant KIE for the atom of the leaving group indicates that its bond is being broken in the rate-determining step, which is consistent with a concerted mechanism. stackexchange.com

A Brønsted-type plot correlates the logarithm of the rate constant (log k) for a series of related reactions with the pKa of the participating acid or base (e.g., the conjugate acid of the nucleophilic amine). The slope of this plot, known as the Brønsted coefficient (β), provides insight into the transition state structure and the rate-determining step (RDS) of the reaction.

For aminolysis reactions of esters, a linear Brønsted plot with a βnuc value of 0.5 ± 0.1 is often taken as evidence for a concerted mechanism. researchgate.netkoreascience.kr In contrast, a curved Brønsted plot can indicate a change in the RDS. For example, in the aminolysis of some S-4-nitrophenyl thiobenzoates, a curved plot was observed, suggesting that for highly basic amines, the breakdown of the tetrahedral intermediate becomes rate-limiting, whereas for less basic amines, its formation is the RDS. researchgate.net

Linear Brønsted plots with high βnuc values (e.g., 0.66-0.82) are characteristic of stepwise mechanisms where the departure of the leaving group is the rate-determining step. kstudy.com This indicates a significant degree of bond formation between the nucleophile and the electrophilic center in the transition state.

The rate of nucleophilic substitution is highly dependent on the basicity of the amine and the electronic properties of the substrate.

Amine Basicity : Generally, nucleophilicity increases with basicity. masterorganicchemistry.com Electron-donating alkyl groups on an amine increase its basicity and electron density on the nitrogen, making it a more potent nucleophile. pharmaguideline.comquora.com Conversely, electron-withdrawing groups decrease basicity and nucleophilicity. quora.com This relationship is quantified by the Brønsted coefficient (βnuc), where a larger value signifies greater sensitivity of the reaction rate to the amine's basicity.

Substrate Structure : The presence of electron-withdrawing substituents (like the nitro group in this compound) on the aromatic ring makes the substrate more electrophilic and accelerates nucleophilic attack. Hammett plots, which correlate reaction rates with substituent constants (σ), are used to quantify these electronic effects. A positive slope (ρ value) indicates that the reaction is favored by electron-withdrawing groups that stabilize the buildup of negative charge in the transition state. nih.gov

Reactivity of the Methyl Ester Moiety

The methyl ester group in this compound is a primary site for nucleophilic acyl substitution. The electron-withdrawing p-nitrobenzyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted alkyl acetates. Key reactions involving the ester moiety include hydrolysis and aminolysis.

Hydrolysis : Under either acidic or basic conditions, the ester can be hydrolyzed to yield 4-nitrophenylacetic acid and methanol. The hydrolysis of the related compound, p-nitrophenyl acetate, is a well-studied model reaction. Its hydrolysis to p-nitrophenol is often monitored spectrophotometrically by the appearance of the yellow p-nitrophenoxide ion under basic conditions. researchgate.net

Aminolysis : The reaction with amines (aminolysis) yields the corresponding N-substituted 2-(4-nitrophenyl)acetamide. Kinetic studies on the aminolysis of similar esters, such as 4-nitrophenyl acetate and its thio-analogs, have been instrumental in elucidating the mechanisms of acyl transfer reactions. researchgate.netacs.org These reactions are highly sensitive to the nucleophilicity of the attacking amine. algoreducation.comkstudy.com Studies with a wide range of nucleophiles on p-nitrophenyl acetate have shown that certain species, such as hydroxylamine (B1172632) and hydrazine, exhibit abnormally high reactivity, a phenomenon known as the alpha effect. kinampark.com

The kinetic data for the aminolysis of various activated esters provide a framework for understanding the reactivity of the methyl ester in this compound.

Table 1: Second-Order Rate Constants (kN) for the Aminolysis of Activated Esters This interactive table summarizes kinetic data from various studies, illustrating the influence of the nucleophile and substrate structure on reaction rates.

| Substrate | Nucleophile | Solvent System | kN (M-1s-1) | Source |

| S-4-Nitrophenyl Thiobenzoate | Piperidine | 80% H₂O / 20% DMSO | 97.7 | researchgate.net |

| S-4-Nitrophenyl Thiobenzoate | Piperazine | 80% H₂O / 20% DMSO | 1.83 | researchgate.net |

| S-4-Nitrophenyl Thiobenzoate | Morpholine | 80% H₂O / 20% DMSO | 0.40 | researchgate.net |

| 4-Nitrophenyl Acetate | Piperidine | 80% H₂O / 20% DMSO | 2.05 | researchgate.net |

| 4-Nitrophenyl Acetate | Piperazine | 80% H₂O / 20% DMSO | 0.0477 | researchgate.net |

| 4-Nitrophenyl Acetate | Morpholine | 80% H₂O / 20% DMSO | 0.0195 | researchgate.net |

| 4-Nitrophenyl Picolinate | Piperidine | 80% H₂O / 20% DMSO | 19.1 | koreascience.kr |

| 4-Nitrophenyl Picolinate | Morpholine | 80% H₂O / 20% DMSO | 0.285 | koreascience.kr |

Transesterification with Different Alcohols

Transesterification is a crucial organic reaction that involves the conversion of an ester into a different ester through reaction with an alcohol. wikipedia.org This process is often catalyzed by either an acid or a base. wikipedia.org In the case of this compound, transesterification allows for the synthesis of various other esters by exchanging the methyl group with a different alkyl or aryl group from an alcohol.

The general mechanism for transesterification involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. wikipedia.org Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester. masterorganicchemistry.com In an acidic medium, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a neutral alcohol molecule. masterorganicchemistry.com Both pathways proceed through a tetrahedral intermediate. wikipedia.org The reaction is an equilibrium process, and to drive it towards the desired product, it is common to use a large excess of the reactant alcohol. masterorganicchemistry.com

While thermal transesterification of similar compounds like methyl acetoacetate is well-known, methyl 2-nitroacetate, a related compound, shows low yields in uncatalyzed thermal transesterification. researchgate.net However, the use of catalysts such as dibutyltin(IV) oxide has been shown to facilitate the transesterification of methyl 2-nitroacetate with a variety of primary, secondary, and tertiary alcohols, yielding the corresponding esters. researchgate.net Other catalysts that have been successfully employed in transesterification reactions include N-heterocyclic carbenes, yttrium complexes, and scandium(III) triflate. organic-chemistry.org

Table 1: Catalysts for Transesterification Reactions

| Catalyst | Reactants | Key Features |

|---|---|---|

| Dibutyltin(IV) oxide | Methyl 2-nitroacetate and various alcohols | Effective for primary, secondary, and tertiary alcohols. researchgate.net |

| N-heterocyclic carbenes | Alcohols and methyl formate | Provides formates in good yields. organic-chemistry.org |

| Yttrium catalyst (Y5(OiPr)13O) | Alcohols and vinyl or isopropenyl acetate | Promotes selective O-acylation of amino alcohols. organic-chemistry.org |

| Scandium(III) triflate | Carboxylic esters and alcohols | Effective for preparing methyl, ethyl, isopropyl, and allyl esters. organic-chemistry.org |

The kinetics of transesterification can be influenced by several factors, including temperature, catalyst concentration, and the degree of mixing between the reactants, especially in two-phase systems. scholaris.caunl.edu For instance, in the transesterification of soybean oil, the reaction proceeds through an initial mass transfer-controlled region followed by a kinetically controlled region. unl.edu

Amidation Reactions for Formation of Nitro-Substituted Amides

Amidation of this compound involves the reaction of the ester with an amine to form a new amide bond, specifically a nitro-substituted amide. This transformation is significant in the synthesis of various biologically active molecules and pharmaceutical compounds. acs.orgresearchgate.net

The reaction of this compound with amines to form amides generally proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a methoxide ion as the leaving group to yield the amide.

The efficiency of this reaction can be influenced by the nature of the amine. A study on the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides demonstrated the successful synthesis of a wide range of primary, secondary, and tertiary amides. acs.org The reaction tolerated various primary and secondary amines, including cyclic ones like piperidine and morpholine. acs.org However, sterically hindered amines and less nucleophilic anilines showed lower yields. acs.org For example, while benzylamine (B48309) and p-anisidine (B42471) gave good yields, the electron-deficient 4-nitroaniline (B120555) did not form the desired product. acs.org

Table 2: Amidation of Tolyl Hydrazonyl Bromide with Various Amines

| Amine | Product Yield |

|---|---|

| Primary Amines | Excellent yields (e.g., amide 3c: 75%) acs.org |

| gem-Dimethyl-substituted benzylamine | 31% acs.org |

| Secondary Amines | 42-89% acs.org |

| Piperidine | 63% acs.org |

| Morpholine | 74% acs.org |

| Aqueous Ammonia | 64% acs.org |

| Aniline (B41778) | 38% acs.org |

| p-Anisidine | 62% acs.org |

The kinetics of aminolysis of related p-nitrophenyl esters have been studied extensively. For instance, the reaction of methyl 4-nitrophenyl carbonate with secondary alicyclic amines follows a stepwise mechanism through a zwitterionic tetrahedral intermediate. nih.gov The rate-determining step can change depending on the basicity of the amine. nih.gov

Photoinduced Reactions and Mechanisms of Nitro-Aryl Compounds

Nitro-aryl compounds, including this compound, exhibit a rich and complex photochemistry. researchgate.net Upon absorption of light, these molecules can undergo a variety of transformations, making them useful as photoremovable protecting groups. acs.org

Intramolecular H-Abstraction by the Nitro Group

A key photochemical process for many ortho-nitroaryl compounds is intramolecular hydrogen abstraction by the excited nitro group. quora.com Upon photoexcitation, typically to an n,π* triplet state, the oxygen of the nitro group can abstract a hydrogen atom from an adjacent ortho-substituent. acs.org This process is fundamental to the photochromism and photochemistry of many nitroaromatic compounds. acs.org

In the case of compounds like o-nitrobenzaldehyde, this intramolecular hydrogen bonding can be observed in the ground state. acs.org For this compound, while not an ortho-substituted compound, the principles of hydrogen abstraction by the nitro group are relevant to understanding the photoreactivity of the broader class of nitro-aryl compounds. The strength of the C-NO2 bond is influenced by the planarity of the nitro group with the aromatic ring, which allows for electron density delocalization. mdpi.com

Aci-nitro Compound Formation and Protolytic Dissociation

Following intramolecular hydrogen abstraction, a common intermediate formed is an aci-nitro compound, also known as a nitronic acid. wikipedia.orgebi.ac.uk This species is a tautomer of the nitro compound. wikipedia.orgebi.ac.uk The formation of aci-nitro intermediates is a well-established step in the photochemistry of 2-nitrobenzyl compounds. acs.org

In the photolysis of 2-nitrobenzyl methyl ether, the primary aci-nitro transient was observed to decay, leading to the formation of a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org

Reaction Branching: β-Elimination vs. Nitroso-Product Formation

The photochemical pathways of nitro-aryl compounds can be complex, with potential for reaction branching. Following the formation of the initial excited state and subsequent intermediates, the reaction can proceed through different routes.

One possible pathway is the formation of nitroso compounds. The initial reaction between an aromatic nitro compound and a hydroxylamine in alkaline solution can yield an aromatic nitroso compound. rsc.org In photochemical reactions, the aci-nitro intermediate can rearrange to form a nitroso product. For example, in the photolysis of 2-nitrobenzyl methyl ethers, a 2-nitrosobenzyl hemiacetal was identified as an intermediate that limits the rate of product release. acs.org

Another potential pathway involves elimination reactions. While direct β-elimination from the initial excited state of this compound is less documented, related elimination processes are known in the chemistry of nitro compounds. For example, the photolysis of certain nitro-substituted compounds can lead to the elimination of small molecules.

The specific branching ratio between different photochemical pathways, such as the formation of a nitroso product versus other transformations, will depend on the specific structure of the nitro-aryl compound, the solvent, pH, and the presence of other reactants or catalysts. acs.org

Derivatives and Analogues of Methyl 2 4 Nitrophenyl Acetate: Synthesis and Reactivity

Synthesis and Reactivity of Substituted Phenyl Ring Derivatives

The introduction of various functional groups onto the phenyl ring of Methyl 2-(4-nitrophenyl)acetate profoundly influences the molecule's electronic properties and steric environment. These changes, in turn, dictate the synthetic pathways available for their preparation and their subsequent reactivity in chemical transformations.

Hydroxy and Methoxy (B1213986) Derivatives (e.g., Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, Methyl 2-(3-methoxy-4-nitrophenyl)acetate)

Hydroxy and methoxy substituents introduce electron-donating groups that can modulate the chemical characteristics of the parent compound.

The synthesis of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate can be achieved through the reduction of the corresponding α-keto ester, Methyl 2-(4-nitrophenyl)-2-oxoacetate. This transformation introduces a hydroxyl group at the benzylic position, creating a chiral center.

For methoxy-substituted analogues, the synthesis of Methyl 2-(4-methoxy-3-nitrophenyl)acetate has been reported in the scientific literature. chem960.com However, detailed synthetic procedures for other isomers, such as Methyl 2-(3-methoxy-4-nitrophenyl)acetate, are not as readily available in published works. The general approach to such compounds would typically involve the nitration of a methoxyphenylacetic acid ester or the esterification of a pre-formed nitromethoxyphenylacetic acid.

Table 1: Hydroxy and Methoxy Derivatives

| Compound Name | CAS Number | Synthesis Note |

| Methyl 2-hydroxy-2-(4-nitrophenyl)acetate | 13305-09-4 | Prepared by reduction of Methyl 2-(4-nitrophenyl)-2-oxoacetate. |

| Methyl 2-(4-methoxy-3-nitrophenyl)acetate | 34837-88-2 | Synthesis has been reported in chemical science literature. chem960.com |

The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups is expected to significantly impact the physicochemical properties of the molecule.

Solubility: The hydroxyl group, capable of both donating and accepting hydrogen bonds, would likely increase the aqueous solubility of the compound compared to the parent this compound. The methoxy group can act as a hydrogen bond acceptor, which should also enhance water solubility, although potentially to a lesser extent than the hydroxyl group.

Hydrolysis Stability: The stability of the ester group towards hydrolysis is influenced by the electronic effects of the ring substituents. The strongly electron-withdrawing nitro group dominates, making the ester carbonyl highly susceptible to nucleophilic attack. However, the electron-donating nature of the hydroxy and methoxy groups (via resonance) can counteract this effect to a small degree. By donating electron density to the phenyl ring, these groups can slightly reduce the electrophilicity of the ester's carbonyl carbon, which may lead to a modest decrease in the rate of hydrolysis compared to the unsubstituted nitrophenylacetate.

Halogen-Substituted Derivatives (e.g., Methyl 2-(4-fluoro-2-nitrophenyl)acetate, Ethyl 2-(4-chloro-2-nitrophenyl)acetate)

Introducing halogens onto the phenyl ring creates derivatives with altered electronic profiles and provides handles for further chemical modification.

A documented synthesis for Methyl 2-(4-fluoro-2-nitrophenyl)acetate involves the reaction of dimethyl (4-fluoro-2-nitrophenyl)malonate with lithium chloride and water in dimethyl sulfoxide (B87167). This process results in the decarboxylation of one of the ester groups to yield the target acetate (B1210297).

Ethyl 2-(4-chloro-2-nitrophenyl)acetate is a known compound available from commercial suppliers. sigmaaldrich.comguidechem.com While specific, detailed laboratory preparations are not widely documented in the surveyed literature, its synthesis would logically follow from the esterification of 2-(4-chloro-2-nitrophenyl)acetic acid or through pathways analogous to those for other substituted phenylacetates.

Table 2: Halogen-Substituted Derivatives

| Compound Name | CAS Number | Synthesis Note |

| Methyl 2-(4-fluoro-2-nitrophenyl)acetate | 147124-38-7 | Synthesized from dimethyl (4-fluoro-2-nitrophenyl)malonate. |

| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | 108274-38-0 | Commercially available; specific synthesis details not widely published. sigmaaldrich.comguidechem.com |

Steric hindrance plays a critical role in the reactivity of these derivatives, particularly in nucleophilic substitution reactions. For a molecule like Ethyl 2-(4-chloro-2-nitrophenyl)acetate, the substituents are positioned ortho (chloro group) and para (acetate group) to the activating nitro group.

In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the ring and displaces a leaving group (like the chlorine), the presence of the adjacent acetate group can create steric hindrance. This bulkiness can impede the optimal trajectory for the incoming nucleophile to approach the carbon atom bearing the chloro substituent, potentially slowing the reaction rate compared to a less crowded analogue.

Alkyl-Substituted Derivatives (e.g., Methyl 2-(2-methyl-4-nitrophenyl)acetate)

The introduction of an alkyl group, such as methyl, adds steric bulk and has a weak electron-donating effect. While Methyl 2-(2-methyl-4-nitrophenyl)acetate is a known compound, a specific published synthesis protocol is not readily found. A plausible synthetic route would involve the esterification of 2-(2-methyl-4-nitrophenyl)acetic acid. The precursor acid could, in turn, be prepared from 2-methyl-4-nitroaniline (B30703) via a Sandmeyer-type reaction to introduce a cyano group, followed by hydrolysis.

Derivatives with Multiple Nitro Groups (e.g., Methyl 2,4-dinitrophenyl derivatives)

Adding a second nitro group to the phenyl ring dramatically increases the electron-withdrawing character of the aromatic system, significantly enhancing the reactivity of the compound. The synthesis of Methyl 2-(2,4-dinitrophenyl)acetate would most directly be accomplished by the esterification of 2,4-dinitrophenylacetic acid.

The reactivity of esters with a 2,4-dinitrophenyl group is well-studied, often using 2,4-dinitrophenyl acetate as a model. These compounds are highly reactive towards nucleophiles. researchgate.netresearchgate.net

Acyl-Oxygen Cleavage: In reactions with nucleophiles like hydrazine (B178648), the attack typically occurs at the ester carbonyl carbon, leading to acyl-oxygen bond cleavage. This is a common pathway for ester reactions. researchgate.net